molecular formula C15H23N3O4 B2894896 tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate CAS No. 1699971-24-8

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

Cat. No. B2894896
CAS RN: 1699971-24-8
M. Wt: 309.366
InChI Key: QCRVVXPPOKMTBT-UHFFFAOYSA-N
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Description

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate is a chemical compound with the CAS Number: 1699971-24-8 . It has a molecular weight of 309.37 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl N-[3-(4-methyl-2-nitro-anilino)propyl]carbamate . The InChI code is 1S/C15H23N3O4/c1-11-6-7-12(13(10-11)18(20)21)16-8-5-9-17-14(19)22-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3,(H,17,19) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Dye and Pigment Industry

The compound’s ability to undergo various chemical transformations makes it a potential precursor for the synthesis of dyes and pigments, which require complex organic structures for their color properties.

Each application mentioned leverages the chemical structure and reactivity of tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate to fulfill specific roles in scientific research and industry. The compound’s versatility underscores its value in multiple fields of study and application .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[3-(4-methyl-2-nitroanilino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-11-6-7-12(13(10-11)18(20)21)16-8-5-9-17-14(19)22-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRVVXPPOKMTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCCNC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

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